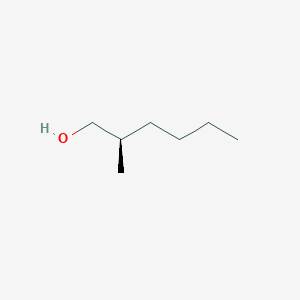

(R)-2-Methyl-1-hexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H16O |

|---|---|

Molecular Weight |

116.20 g/mol |

IUPAC Name |

(2R)-2-methylhexan-1-ol |

InChI |

InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

LCFKURIJYIJNRU-SSDOTTSWSA-N |

Isomeric SMILES |

CCCC[C@@H](C)CO |

Canonical SMILES |

CCCCC(C)CO |

Origin of Product |

United States |

Foundational & Exploratory

(R)-2-Methyl-1-hexanol chemical properties

An In-depth Technical Guide on the Chemical Properties of (R)-2-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a chiral alcohol with potential applications in various scientific fields, including drug development. This document details its characteristics, outlines experimental protocols for its synthesis and analysis, and presents this information in a structured format for ease of reference.

Core Chemical Properties

This compound is a chiral primary alcohol. As an enantiomer, its physical properties are largely identical to its (S)-counterpart and the racemic mixture. However, its biological activity and interactions with other chiral molecules can be significantly different.

Table 1: Physical and Chemical Properties of 2-Methyl-1-hexanol

| Property | Value | Source |

| Molecular Formula | C7H16O | [1][2] |

| Molecular Weight | 116.20 g/mol | [2] |

| CAS Number | 624-22-6 (racemic), 17027-61-3 ((R)-isomer) | [2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Fragrant | [1] |

| Boiling Point | 168-169 °C (at 754 Torr) | [1][4] |

| Melting Point | -43 °C (estimate) | [1] |

| Density | ~0.818 g/cm³ | [1] |

| Solubility | Soluble in water and many organic solvents like ethanol and ether. | [1] |

| Flash Point | 61.8 °C | [4] |

| Refractive Index | 1.429 (at 20 °C) | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on established methods for the preparation and characterization of chiral alcohols, the following methodologies are proposed.

Enantioselective Synthesis

The synthesis of this compound can be achieved through the asymmetric reduction of the corresponding aldehyde, 2-methylhexanal.

Methodology: Asymmetric Aldehyde Reduction

-

Reaction Setup: A solution of 2-methylhexanal in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

Chiral Catalyst: A chiral catalyst, such as a ruthenium-based complex, is added to the solution. These catalysts are known to facilitate the enantioselective transfer hydrogenation of aldehydes.[5]

-

Hydrogen Source: A hydrogen donor, such as isopropanol, is introduced to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the enantiomerically enriched this compound.

Chiral Resolution

Alternatively, the racemic mixture of 2-methyl-1-hexanol can be separated into its individual enantiomers using enzymatic resolution.

Methodology: Lipase-Catalyzed Kinetic Resolution

-

Enzyme Selection: A lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), is chosen for its ability to selectively acylate one enantiomer of the alcohol.[6]

-

Reaction Mixture: The racemic 2-methyl-1-hexanol is dissolved in a suitable organic solvent, and an acyl donor (e.g., vinyl acetate) is added.[7][8]

-

Enzymatic Reaction: The lipase is added to the mixture, and the reaction is incubated at a specific temperature. The enzyme will preferentially acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.[7]

-

Monitoring and Termination: The progress of the reaction is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess of the remaining alcohol. The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the unreacted alcohol and the formed ester.

-

Separation: The unreacted this compound is separated from the acylated (S)-enantiomer by column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts will be influenced by the proximity to the hydroxyl group. The protons on the carbon bearing the hydroxyl group (C1) will appear as a doublet due to coupling with the adjacent methine proton. The methyl group at the chiral center (C2) will also appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.[9]

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.[9]

-

Strong peaks in the region of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the alkyl chain.[10]

-

A peak around 1050 cm⁻¹ for the C-O stretching vibration.

Biological Significance and Applications

While specific biological activities of this compound are not extensively documented, it is well-established that the enantiomers of a chiral compound can have different pharmacological and toxicological effects.[11][12] Chiral alcohols are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[13][14] The specific stereochemistry of this compound could be crucial for its interaction with biological targets such as enzymes and receptors. Therefore, the availability of the pure (R)-enantiomer is of significant interest for research in drug discovery and development.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for obtaining and characterizing this compound.

References

- 1. chembk.com [chembk.com]

- 2. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. Cas 624-22-6,2-METHYL-1-HEXANOL | lookchem [lookchem.com]

- 5. Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - PMC [pmc.ncbi.nlm.nih.gov]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. researchgate.net [researchgate.net]

- 8. Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 13. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical Properties of (R)-2-Methyl-1-hexanol

This technical guide provides a detailed overview of the core physical properties of (R)-2-Methyl-1-hexanol, an organic compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data to offer a thorough understanding of the compound's physical characteristics.

Core Physical and Chemical Properties

This compound is a chiral alcohol. While much of the publicly available data pertains to the racemic mixture (2-Methyl-1-hexanol, CAS No. 624-22-6), the fundamental physical properties such as molecular weight, density, and boiling point are expected to be identical for both the (R) and (S) enantiomers.

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of 2-Methyl-1-hexanol. It is important to note that while the data is presented for the general compound, it serves as a reliable reference for the (R)-enantiomer for non-chiral dependent properties.

| Property | Value | Units |

| Molecular Formula | C₇H₁₆O | - |

| Molecular Weight | 116.20 | g/mol |

| Appearance | Colorless clear liquid | - |

| Odor | Fruity, fragrant | - |

| Density | ~0.818 - 0.823 | g/cm³ at 20°C |

| Boiling Point | ~161 - 169 | °C at 760 mmHg |

| Melting Point | ~ -43 to -30.45 | °C (estimate) |

| Flash Point | ~61.8 | °C |

| Refractive Index | ~1.421 - 1.429 | at 20°C |

| Solubility | Soluble in alcohol and many organic solvents.[1][2] Limited solubility in water (4089 mg/L at 25 °C, est.).[3] | - |

| Vapor Pressure | 0.792 | mmHg at 25°C (est.)[1][3] |

| LogP (Octanol/Water Partition Coefficient) | 1.805 - 2.211 | (est.)[3][4][5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain for this specific compound. However, standard methodologies for determining these properties are well-established in the field of chemistry.

Determination of Physical Properties: A Generalized Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid compound like this compound.

Caption: Generalized workflow for determining physical properties.

Chemical Synthesis and Reactivity

This compound can be synthesized through various organic chemistry routes, often involving asymmetric synthesis to achieve the desired stereochemistry. It is a primary alcohol and thus exhibits typical reactions of this functional group, such as oxidation to aldehydes and carboxylic acids, and esterification with carboxylic acids.

A Simplified Preparation Route

One general method for the preparation of 2-methyl-1-hexanol involves the reaction of 1-bromohexane with a methyl magnesium halide (a Grignard reagent), followed by hydrolysis.[1] To obtain the specific (R)-enantiomer, a chiral auxiliary or a stereoselective reduction of a corresponding ketone would be necessary.

Caption: Simplified Grignard synthesis of 2-methyl-1-hexanol.

This guide provides a foundational understanding of the physical properties of this compound based on available data. For researchers and drug development professionals, these properties are critical for predicting the behavior of the molecule in various experimental and physiological conditions. Further experimental validation, particularly for the specific (R)-enantiomer, is recommended for any critical applications.

References

Synthesis of (R)-2-Methyl-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary methodologies for the stereoselective synthesis of (R)-2-Methyl-1-hexanol, a chiral alcohol with applications in the development of novel therapeutic agents and as a building block in fine chemical synthesis. The focus of this document is to provide a detailed overview of key synthetic strategies, including asymmetric reduction, Grignard reactions with chiral auxiliaries, and biocatalytic approaches. Quantitative data from analogous transformations are presented for comparative purposes, and detailed experimental protocols are provided to serve as a foundation for laboratory implementation.

Core Synthesis Strategies

The enantioselective synthesis of this compound can be approached through several distinct pathways. The choice of method will depend on factors such as desired enantiomeric purity, scalability, cost of reagents and catalysts, and available laboratory equipment. The three principal strategies discussed herein are:

-

Asymmetric Reduction of 2-Methylhexanal: This method involves the enantioselective reduction of the prochiral aldehyde, 2-methylhexanal, using a chiral reducing agent or a catalyst.

-

Grignard Reaction with a Chiral Auxiliary: This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the addition of a Grignard reagent to formaldehyde.

-

Biocatalytic Reduction of 2-Methylhexanal: This strategy employs enzymes, typically alcohol dehydrogenases, to catalyze the highly enantioselective reduction of 2-methylhexanal.

Quantitative Data Overview

The following table summarizes typical quantitative data for the synthesis of chiral alcohols analogous to this compound using the described methods. It is important to note that these values are representative and may require optimization for the specific synthesis of this compound.

| Synthesis Method | Substrate | Reagent/Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Reference |

| Asymmetric Reduction | 2-Methylhexanal | (R)-CBS-oxazaborolidine, Borane-dimethyl sulfide | 85-95 | >95 | Based on analogous reductions of aliphatic aldehydes. |

| Grignard Reaction w/ Chiral Auxiliary | Formaldehyde | n-Butylmagnesium bromide, (R)-2-amino-1,1-diphenyl-propanol | 70-85 | >98 | Based on the use of amino alcohol chiral auxiliaries in Grignard additions. |

| Biocatalytic Reduction | 2-Methylhexanal | Alcohol Dehydrogenase (ADH), NADH | >90 | >99 | Based on the biocatalytic reduction of similar aliphatic aldehydes.[1][2] |

Experimental Protocols

Asymmetric Reduction of 2-Methylhexanal

This protocol describes the asymmetric reduction of 2-methylhexanal using a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.

Materials:

-

2-Methylhexanal

-

(R)-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-CBS-oxazaborolidine solution (0.1 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (1.1 eq) to the flask while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 15 minutes.

-

Slowly add a solution of 2-methylhexanal (1.0 eq) in anhydrous THF to the reaction mixture over 30 minutes.

-

Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Grignard Reaction with a Chiral Auxiliary

This protocol outlines the synthesis of (R)-2-Methyl-1-hexanal via the addition of a Grignard reagent to formaldehyde in the presence of a chiral amino alcohol auxiliary.

Materials:

-

n-Butyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

(R)-2-amino-1,1-diphenyl-propanol

-

Paraformaldehyde

-

Anhydrous toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried flask under argon, prepare n-butylmagnesium bromide from n-butyl bromide and magnesium turnings in anhydrous diethyl ether.

-

In a separate flame-dried, three-necked flask under argon, dissolve (R)-2-amino-1,1-diphenyl-propanol (1.1 eq) in anhydrous toluene.

-

Cool the solution to 0 °C and slowly add the prepared n-butylmagnesium bromide solution (1.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add freshly dried paraformaldehyde (1.5 eq) to the reaction mixture.

-

Heat the reaction to 60 °C and stir overnight.

-

Cool the reaction to 0 °C and quench with saturated NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The chiral auxiliary can be recovered from the acidic aqueous layer.

-

Purify the crude product by flash chromatography to yield this compound.

Biocatalytic Reduction of 2-Methylhexanal

This protocol describes the enzymatic reduction of 2-methylhexanal using an alcohol dehydrogenase (ADH) with in situ cofactor regeneration.

Materials:

-

2-Methylhexanal

-

Alcohol dehydrogenase (ADH) from a suitable source (e.g., Lactobacillus kefir)[2]

-

Nicotinamide adenine dinucleotide (NADH) or a system for its regeneration (e.g., glucose/glucose dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Isopropanol (for cofactor regeneration)

-

Ethyl acetate

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

-

Add the alcohol dehydrogenase and the NADH cofactor (or the regeneration system components).

-

Add isopropanol (as a cosubstrate for cofactor regeneration).

-

Add 2-methylhexanal to the reaction mixture. The concentration should be optimized to avoid enzyme inhibition.

-

Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, saturate the aqueous phase with NaCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

-

Further purification, if necessary, can be achieved by flash chromatography.

Visualizations of Synthetic Workflows

Caption: Asymmetric reduction of 2-methylhexanal.

Caption: Grignard reaction with a chiral auxiliary.

References

Spectroscopic Analysis of (R)-2-Methyl-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methyl-1-hexanol. Due to the limited availability of experimental data for the specific (R)-enantiomer, this document focuses on the spectroscopic properties of the achiral 2-methyl-1-hexanol. This information serves as a crucial reference for substance identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-methyl-1-hexanol.

¹H NMR Data

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data for 2-Methyl-1-hexanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | Doublet of Doublets | 2H | -CH₂OH |

| ~1.6 | Multiplet | 1H | -CH(CH₃)- |

| ~1.2-1.4 | Multiplet | 6H | -CH₂-CH₂-CH₂- |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

| ~0.85 | Doublet | 3H | -CH(CH₃)- |

¹³C NMR Data

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for 2-Methyl-1-hexanol

| Chemical Shift (δ) ppm | Assignment |

| ~68 | -CH₂OH |

| ~39 | -CH(CH₃)- |

| ~30 | -CH₂- |

| ~29 | -CH₂- |

| ~23 | -CH₂- |

| ~17 | -CH(CH₃)- |

| ~14 | -CH₂-CH₃ |

IR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopy Data for 2-Methyl-1-hexanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H Stretch |

| ~2950 | Strong | C-H Stretch (sp³) |

| ~2870 | Strong | C-H Stretch (sp³) |

| ~1460 | Medium | C-H Bend |

| ~1040 | Strong | C-O Stretch |

Mass Spectrometry Data

Table 4: Mass Spectrometry (MS) Data for 2-Methyl-1-hexanol

| m/z | Relative Intensity (%) | Assignment |

| 116 | < 1 | [M]⁺ (Molecular Ion) |

| 98 | ~10 | [M-H₂O]⁺ |

| 85 | ~20 | [M-CH₂OH]⁺ |

| 70 | ~15 | |

| 57 | ~100 | [C₄H₉]⁺ |

| 43 | ~95 | [C₃H⇂]⁺ |

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques for liquid organic compounds. The following sections outline the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of 2-methyl-1-hexanol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain the ¹³C NMR spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: As 2-methyl-1-hexanol is a liquid, the spectrum is typically recorded using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities. For GC-MS, a small volume of a dilute solution of the analyte is injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chiral alcohol like (R)-2-Methyl-1-hexanol.

Caption: General workflow for spectroscopic analysis.

(R)-2-Methyl-1-hexanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and spectral characterization of (R)-2-Methyl-1-hexanol. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this chiral alcohol.

Molecular Structure and Properties

This compound is a chiral primary alcohol with the chemical formula C₇H₁₆O. The "(R)" designation indicates the stereochemistry at the chiral center, which is the carbon atom at position 2, bonded to a methyl group, a butyl group, a hydroxymethyl group, and a hydrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties for 2-methyl-1-hexanol is presented in Table 1. It is important to note that many reported values do not distinguish between the enantiomers and refer to the racemic mixture.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 166-167 °C | [3] |

| Melting Point | -43 °C | [1] |

| Density | ~0.818 g/cm³ | [1] |

| Solubility | Soluble in water and many organic solvents | [1] |

Table 1: Physicochemical Properties of 2-Methyl-1-hexanol

Stereochemistry and Optical Activity

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in stereospecific chemical synthesis and drug development. While several methods exist for the synthesis of racemic 2-methyl-1-hexanol, such as the Grignard reaction between a butylmagnesium halide and propionaldehyde followed by reduction, achieving high enantiopurity requires specific asymmetric synthesis strategies.

Experimental Protocol: Asymmetric Reduction of 2-Methyl-1-hexanal

One potential route for the synthesis of this compound is the asymmetric reduction of 2-methyl-1-hexanal. This can be achieved using a chiral reducing agent or a catalyst. A general experimental protocol is outlined below.

Materials:

-

2-Methyl-1-hexanal

-

Chiral reducing agent (e.g., a borane reagent with a chiral ligand like (R)-CBS-oxazaborolidine)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Quenching solution (e.g., methanol, dilute hydrochloric acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, inert-atmosphere flask, dissolve the chiral catalyst in the anhydrous solvent and cool the solution to the recommended temperature (e.g., -78 °C or 0 °C).

-

Slowly add the borane reducing agent to the catalyst solution and stir for the specified time to allow for complex formation.

-

Add a solution of 2-methyl-1-hexanal in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of the quenching solution at low temperature.

-

Allow the mixture to warm to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers over the drying agent, and filter.

-

Remove the solvent under reduced pressure and purify the resulting this compound by distillation or column chromatography.

-

Characterize the product and determine the enantiomeric excess using chiral GC or HPLC.

Logical Relationship of a General Asymmetric Reduction Workflow

Caption: General workflow for the asymmetric reduction of an aldehyde.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The chemical shifts and coupling constants will be influenced by the chiral center.

¹³C NMR: The carbon-13 NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the chiral carbon (C2) is a key indicator of the molecular structure.

Predicted ¹³C NMR Chemical Shifts: While experimental data for the pure (R)-enantiomer is not readily available, predicted chemical shifts can provide a useful reference.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~68 |

| C2 (-CH(CH₃)-) | ~35 |

| C3 (-CH₂-) | ~30 |

| C4 (-CH₂-) | ~29 |

| C5 (-CH₂-) | ~23 |

| C6 (-CH₃) | ~14 |

| C2-CH₃ | ~16 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and the C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z = 116. Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the C-C bonds adjacent to the oxygen atom.

Applications in Drug Development

Chiral alcohols are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals. The biological activity of a drug is often highly dependent on its stereochemistry.[4] this compound can serve as a chiral precursor for the synthesis of more complex molecules with specific stereochemical requirements. Its potential applications include its use as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The chirality of this molecule is of significant interest as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[5]

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in specific signaling pathways or its detailed biological activity. Chiral alcohols, in general, can interact with biological systems in a stereospecific manner. Further research is needed to elucidate the specific biological roles and mechanisms of action of this compound.

Signaling Pathway Investigation Workflow

Caption: A typical workflow for investigating the biological activity of a compound.

References

An In-Depth Technical Guide on the Solubility of (R)-2-Methyl-1-hexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-Methyl-1-hexanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, the physicochemical properties influencing solubility, and detailed experimental protocols for determining solubility.

Physicochemical Properties of 2-Methyl-1-hexanol

Understanding the physical and chemical properties of 2-Methyl-1-hexanol is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C7H16O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Boiling Point | 168-169 °C (at 754 Torr) | [2] |

| Density | 0.818 ± 0.06 g/cm³ (at 20 °C) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.3 | [1] |

| Water Solubility | 4089 mg/L @ 25 °C (estimated) | [3] |

The LogP value of 2.3 indicates that 2-Methyl-1-hexanol is significantly more soluble in octanol (a nonpolar solvent) than in water, suggesting a lipophilic or "fat-loving" nature. This property is a strong indicator of its solubility in organic solvents.

Qualitative Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," this compound, a relatively nonpolar alcohol, is expected to be soluble in a wide range of organic solvents. While specific quantitative data is scarce, qualitative assessments indicate its miscibility with many common organic solvents.

| Organic Solvent | Polarity | Expected Solubility |

| Hexane | Nonpolar | Soluble/Miscible |

| Toluene | Nonpolar | Soluble/Miscible |

| Diethyl Ether | Polar Aprotic | Soluble/Miscible |

| Acetone | Polar Aprotic | Soluble/Miscible |

| Ethanol | Polar Protic | Soluble/Miscible |

| Methanol | Polar Protic | Soluble/Miscible |

The long alkyl chain of this compound dominates its molecular structure, making it readily soluble in nonpolar solvents like hexane and toluene. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which contributes to its solubility in polar aprotic solvents like diethyl ether and acetone, as well as polar protic solvents like ethanol and methanol.[4]

Experimental Protocols for Determining Solubility

For researchers requiring precise solubility measurements, the following experimental protocols provide a framework for determining the quantitative solubility of this compound in a chosen organic solvent.

Method 1: Gravimetric Determination of Solubility of a Liquid in a Liquid

This method is suitable for determining the miscibility or saturation limit of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected Organic Solvent

-

Calibrated positive displacement pipettes or microsyringes

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled water bath or incubator

-

Vortex mixer

Procedure:

-

Preparation of Solvent: Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to a series of vials.

-

Temperature Equilibration: Place the vials in a temperature-controlled environment (e.g., 25 °C) and allow them to equilibrate.

-

Incremental Addition of Solute: Add a small, precisely measured volume (e.g., 10 µL) of this compound to the first vial.

-

Mixing: Cap the vial tightly and vortex for 1-2 minutes to ensure thorough mixing.

-

Observation: Visually inspect the solution for any signs of immiscibility, such as cloudiness, phase separation, or the formation of a separate layer.

-

Titration: If the this compound completely dissolves, continue adding small, precise increments to the same vial, vortexing and observing after each addition.

-

Endpoint Determination: The point at which the solution becomes saturated and a second phase persists after vigorous mixing is the endpoint. Record the total volume of this compound added.

-

Calculation: Calculate the solubility in terms of volume/volume percentage (v/v %) or, by using the densities of the solute and solvent, convert to a mass/volume (g/mL) or molar concentration (mol/L).

-

Replicates: Perform the experiment in triplicate to ensure accuracy and calculate the mean and standard deviation.

Method 2: Preparation of a Saturated Solution and Quantification

This method involves creating a saturated solution and then determining the concentration of the solute in that solution.

Materials:

-

This compound

-

Selected Organic Solvent

-

Flask with a stopper

-

Temperature-controlled shaker or magnetic stirrer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Creation of a Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a flask. "Excess" means adding enough so that a separate, undissolved phase of this compound is clearly visible.

-

Equilibration: Stopper the flask and place it in a temperature-controlled shaker or on a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed at the same temperature until the undissolved this compound has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any suspended microdroplets of the undissolved solute.

-

Quantification:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analysis: Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as GC-FID.

-

Calibration Curve: Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) versus the concentration of the standard solutions.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility at that temperature.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound like this compound in an organic solvent.

References

A Technical Guide to the Physicochemical Properties of (R)-2-Methyl-1-hexanol: Boiling and Melting Point Determination

This technical guide provides a comprehensive overview of the boiling and melting points of (R)-2-Methyl-1-hexanol. It includes tabulated physical property data, detailed experimental protocols for their determination, and a visual representation of the experimental workflow, designed for researchers, scientists, and professionals in drug development.

Physicochemical Data of 2-Methyl-1-hexanol

The boiling and melting points of 2-Methyl-1-hexanol have been reported across various sources. It is important to note that minor variations in these values can be attributed to differences in experimental conditions, such as atmospheric pressure, and the purity of the sample. The data presented below is for 2-Methyl-1-hexanol, as the stereochemistry at the C2 position is not expected to significantly alter these bulk physical properties.

| Parameter | Value | Source |

| Boiling Point | 156 °C | |

| 161.0 to 162.0 °C (at 760 mmHg) | [1] | |

| 161.3 °C (at 760 mmHg) | [2] | |

| 164 °C | [3] | |

| 168 to 169 °C (at 754 Torr) | [4] | |

| Melting Point | -43 °C | |

| -30.45 °C (estimate) | [2][4] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is crucial for the characterization and purity assessment of chemical compounds. The following are standard methodologies for these measurements.

2.1. Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[5] For pure compounds, this is a sharp, characteristic temperature.[6]

Apparatus:

-

Thiele tube or a melting point apparatus with a heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil, silicone oil, or water for substances with boiling points below 100°C)[5]

-

Stand and clamp

Procedure:

-

Sample Preparation: Add a few drops of this compound into the fusion tube.

-

Capillary Insertion: Place the capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.[7][8]

-

Apparatus Assembly: Attach the fusion tube to the thermometer, ensuring the bottom of the fusion tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in the heating bath (e.g., Thiele tube or aluminum block). The heating liquid should be heated slowly and steadily.[5][9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The boiling point is the temperature at which the continuous stream of bubbles ceases, and the liquid begins to enter the capillary tube. Record this temperature.

-

Repeat for Accuracy: It is advisable to perform the experiment at least twice and calculate the mean value to ensure accuracy.[5]

2.2. Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this occurs over a narrow range.[6][10] Impurities tend to lower and broaden the melting point range.[10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup

-

Thermometer

-

Capillary tubes, sealed at one end

-

Heating bath (if using Thiele tube)

Procedure:

-

Sample Preparation: Ensure the this compound sample is in a solid state. If it is a liquid at room temperature, it will need to be cooled to solidification before its melting point can be determined. Finely powder the solid sample.

-

Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 1-2 mm.[6][9]

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer for use in a Thiele tube.

-

Heating: Heat the sample. Initially, the heating can be rapid, but as the temperature approaches the expected melting point, the rate of heating should be slowed to about 1-2°C per minute to ensure an accurate reading.[10]

-

Observation and Recording: Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the entire sample has completely melted (T2). This range (T1-T2) is the melting point range.[6][10]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the boiling and melting points of this compound.

Caption: Workflow for Boiling and Melting Point Determination.

References

- 1. 2-methyl-1-hexanol, 624-22-6 [thegoodscentscompany.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-methyl-1-hexanol [stenutz.eu]

- 4. 2-METHYL-1-HEXANOL CAS#: 624-22-6 [m.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stereoisomerism in 2-Methyl-1-hexanol

2-Methyl-1-hexanol is a chiral molecule possessing a single stereocenter at the C2 position. This chirality gives rise to two stereoisomers: (R)-2-methyl-1-hexanol and (S)-2-methyl-1-hexanol. These isomers are enantiomers, meaning they are non-superimposable mirror images of each other. While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement is distinct, leading to potentially different interactions with other chiral molecules, a critical consideration in pharmacology and drug development.

The physical and chemical properties of enantiomers are identical in an achiral environment. However, their interaction with plane-polarized light and with other chiral entities, such as biological receptors, can differ significantly. The separation and characterization of individual enantiomers are therefore crucial for understanding their specific biological activities.

Physicochemical Properties of 2-Methyl-1-hexanol Stereoisomers

The general physicochemical properties of 2-methyl-1-hexanol are summarized in the table below. It is important to note that for most physical properties, such as boiling point, melting point, and density, the values for the individual enantiomers are identical to those of the racemic mixture. The key distinguishing feature is their optical activity.

Table 1: Physicochemical Properties of 2-Methyl-1-hexanol

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Boiling Point | 161.3 °C at 760 mmHg | [1] |

| Melting Point | -30.45 °C (estimate) | [1] |

| Density | 0.818 g/cm³ | |

| Refractive Index | 1.420 | [1] |

| Specific Rotation, [α]D | ||

| This compound | Not available in cited literature | |

| (S)-2-methyl-1-hexanol | Not available in cited literature |

Note: Despite extensive literature searches, specific experimentally determined values for the optical rotation of the enantiomers of 2-methyl-1-hexanol could not be located in the publicly available scientific literature. The determination of these values would require experimental measurement using a polarimeter.

Synthesis and Resolution of 2-Methyl-1-hexanol Stereoisomers

The preparation of enantiomerically enriched or pure stereoisomers of 2-methyl-1-hexanol can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. While specific, high-yield enantioselective routes for 2-methyl-1-hexanol are not extensively documented in readily available literature, general approaches for the synthesis of chiral alcohols can be applied. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Resolution of Racemic 2-Methyl-1-hexanol

A more common approach is the resolution of a racemic mixture of 2-methyl-1-hexanol. This involves separating the two enantiomers. General methods for the resolution of racemic alcohols are well-established and can be adapted for 2-methyl-1-hexanol.[2]

This method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques such as fractional crystallization.[3]

Materials:

-

Racemic 2-methyl-1-hexanol

-

Enantiomerically pure resolving agent (e.g., (R)-(-)-Mandelic acid or a derivative)

-

Anhydrous solvent (e.g., toluene, hexane)

-

Acid and Base for esterification and hydrolysis (e.g., p-toluenesulfonic acid, sodium hydroxide)

-

Standard laboratory glassware and equipment for synthesis, crystallization, and purification.

Procedure:

-

Esterification: React racemic 2-methyl-1-hexanol with an enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid) in the presence of an acid catalyst to form a mixture of diastereomeric esters.

-

Fractional Crystallization: The resulting diastereomeric esters will have different solubilities. Through a process of fractional crystallization, the less soluble diastereomer can be selectively precipitated from the solution. This process may need to be repeated several times to achieve high diastereomeric purity.

-

Hydrolysis: The separated diastereomeric ester is then hydrolyzed (e.g., using a base like sodium hydroxide) to cleave the ester bond, yielding the enantiomerically enriched 2-methyl-1-hexanol and the chiral resolving agent.

-

Purification: The desired enantiomer of 2-methyl-1-hexanol can then be purified from the reaction mixture using standard techniques such as distillation or column chromatography.

The other enantiomer can be recovered from the mother liquor of the crystallization step by a similar hydrolysis process.

Analytical Methods for Stereoisomer Characterization

Chiral Gas Chromatography (Chiral GC)

Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like 2-methyl-1-hexanol. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Experimental Protocol: Chiral GC Analysis

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column (e.g., based on cyclodextrin derivatives). The choice of the specific chiral stationary phase is critical and may require screening to achieve optimal separation.

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a temperature ramp to a final temperature of around 150-180 °C. The exact program should be optimized for the specific column and instrument.

-

Sample Preparation: Dilute the sample of 2-methyl-1-hexanol in a suitable solvent (e.g., hexane or dichloromethane) before injection.

The retention times of the two enantiomers will be different, allowing for their separation and the determination of the enantiomeric excess (ee) of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a fundamental tool for structural elucidation. To distinguish between enantiomers by NMR, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra.[4][5][6][7]

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

-

React the enantiomerically enriched or racemic 2-methyl-1-hexanol with a chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form diastereomeric esters.

-

Acquire high-resolution ¹H or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

-

The signals for the protons or fluorine atoms near the stereocenter will appear at different chemical shifts for each diastereomer.

-

By integrating the signals corresponding to each diastereomer, the diastereomeric excess (and thus the enantiomeric excess of the original alcohol) can be calculated.

Applications in Drug Development

While specific applications of the individual stereoisomers of 2-methyl-1-hexanol in drug development are not widely reported, the principles of stereochemistry are of paramount importance in the pharmaceutical industry. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer).

Therefore, the ability to synthesize and analyze the stereoisomers of chiral building blocks like 2-methyl-1-hexanol is a critical capability in the discovery and development of new chiral drugs. An enantiomerically pure building block can be used to introduce a specific stereocenter into a larger drug molecule, ensuring the final product is a single, well-defined stereoisomer.

Visualizations

Stereoisomers of 2-methyl-1-hexanol

Caption: The (R) and (S) enantiomers of 2-methyl-1-hexanol are mirror images.

Workflow for Chiral Resolution via Diastereomeric Salt Formation

Caption: General workflow for the resolution of racemic 2-methyl-1-hexanol.

Analytical Workflow for Enantiomeric Excess Determination

Caption: Analytical workflow for determining the enantiomeric excess of 2-methyl-1-hexanol.

References

- 1. Page loading... [guidechem.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0012971) [hmdb.ca]

- 5. 2-METHYL-2-HEXANOL(625-23-0) 1H NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061886) [hmdb.ca]

- 7. 2-Methyl-2-hexanol | C7H16O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

An In-depth Technical Guide to the Safety and Handling of (R)-2-Methyl-1-hexanol

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of (R)-2-Methyl-1-hexanol is fundamental to its safe handling. These properties influence its behavior under various conditions and are critical for risk assessment and the design of appropriate safety protocols.

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| CAS Number | 624-22-6 (for 2-Methyl-1-hexanol) |

| Appearance | Colorless liquid |

| Odor | Characteristic alcohol odor |

| Boiling Point | 168-169 °C at 754 Torr |

| Melting Point | -30.45 °C (estimate) |

| Flash Point | 61.8 ± 6.5 °C (Closed Cup) |

| Density | 0.818 ± 0.06 g/cm³ at 20 °C |

| Solubility in Water | 4089 mg/L at 25 °C (estimate) |

| Vapor Pressure | 0.792 mmHg at 25 °C (estimate) |

Hazard Identification and GHS Classification

This compound is a flammable liquid and can cause irritation upon contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Class | GHS Category |

| Flammable Liquids | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Hazard Statements (H-phrases):

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Protocol for Safe Handling of this compound in a Laboratory Setting

This protocol outlines the standard operating procedure (SOP) for handling flammable liquids like this compound to minimize the risk of fire, exposure, and other incidents.

1. Engineering Controls:

- All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

- Ensure that an ANSI-approved eyewash station and safety shower are readily accessible within a 10-second travel distance.[1]

- Use of intrinsically safe or explosion-proof equipment is recommended, especially when heating or distilling.

2. Personal Protective Equipment (PPE):

- Eye Protection: Chemical splash goggles or a face shield must be worn.[1][4]

- Hand Protection: Wear nitrile or butyl rubber gloves. For prolonged contact or handling larger quantities, heavier-duty gloves are recommended.[1][4] Always consult the glove manufacturer's resistance chart.

- Skin and Body Protection: A flame-resistant lab coat should be worn over clothing that covers the legs and arms.[1][4] Closed-toe shoes are mandatory.

- Respiratory Protection: If working outside of a fume hood where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

3. Handling Procedures:

- Minimize the quantities of this compound used and stored in the work area.[2][5]

- Keep containers tightly closed when not in use.[4][5]

- Ground and bond metal containers when transferring large volumes to prevent static discharge.[2][5]

- Avoid contact with skin and eyes.[4]

- Do not heat with an open flame. Use heating mantles, water baths, or other controlled heating sources.[3]

Protocol for Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)

This protocol provides a framework for determining the acute oral toxicity (LD50) of a substance like this compound. This type of study should only be conducted in a facility with the appropriate ethical approvals and infrastructure.

1. Principle:

- The "Up-and-Down Procedure" is a sequential dosing method that uses a minimal number of animals to estimate the LD50.[6] Animals are dosed one at a time, and the outcome of the previous animal determines the dose for the next.[7]

2. Animal Model:

- Healthy, young adult rats of a single sex (preferably females) are typically used.[8]

3. Procedure:

- Dose Selection: A starting dose is selected based on existing data or a sighting study. For a substance with unknown toxicity, a default starting dose of 175 mg/kg body weight can be used.[7] The dose progression factor is typically 3.2.[7]

- Administration: The test substance is administered orally via gavage in a constant volume.

- Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[9]

- Dose Adjustment: If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.

- LD50 Estimation: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method.

Visualizations

Caption: Workflow for Handling Flammable Liquids.

Caption: PPE Selection Decision Flowchart.

Caption: Chemical Spill Response Procedure.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][11]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[12][13] Water spray can be used to cool fire-exposed containers.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[14]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Eliminate all ignition sources. Wear appropriate PPE as outlined in Section 3.1.[16]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[16][17] For large spills, dike the area to contain the spill and follow institutional emergency procedures.[18]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4] Store in a designated flammable liquids storage cabinet.

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5] Waste must be handled as hazardous waste.

References

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. ehs.stanford.edu [ehs.stanford.edu]

- 3. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 4. ehs.washington.edu [ehs.washington.edu]

- 5. columbiastate.edu [columbiastate.edu]

- 6. The Genetic and Embryo–Fetal Developmental Toxicity Profile of the Novel Transgelin Agonist Deg-AZM: Ames, Micronucleus, Chromosomal Aberration, and Rat EFD Studies [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Alcohol poisoning - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. transcaer.com [transcaer.com]

- 16. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]

- 17. Cleaning up Chemical Spills [td.usd.edu]

- 18. m.youtube.com [m.youtube.com]

(R)-2-Methyl-1-hexanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: (R)-2-Methyl-1-hexanol is a chiral alcohol that holds potential as a building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its specific stereochemistry can be crucial for the biological activity and selectivity of a final drug compound. This technical guide provides an overview of the commercially available information, synthesis, and known biological relevance of this compound to support its application in research and development.

Physicochemical Properties

This compound is the (R)-enantiomer of 2-methyl-1-hexanol. While specific data for the pure (R)-isomer is limited in publicly available databases, the properties of the racemic mixture provide a useful reference.

Table 1: Physicochemical Data for 2-Methyl-1-hexanol (Racemic)

| Property | Value | Source |

| CAS Number | 624-22-6 | [1] |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Boiling Point | 161-162 °C @ 760 mmHg | [2] |

| Flash Point | 143 °F (61.7 °C) | [2] |

| Solubility | Soluble in alcohol. Water solubility: 4089 mg/L @ 25 °C (estimated). | [2] |

Note: The CAS number for the specific (R)-enantiomer is 66050-98-4.[3]

Commercial Availability

Synthesis Protocols

One common method for the synthesis of the racemic compound involves the reaction of a Grignard reagent with an appropriate aldehyde. For instance, the reaction of n-butylmagnesium bromide with propionaldehyde, followed by acidic workup, would yield 2-methyl-1-hexanol.

A published procedure in Organic Syntheses describes the synthesis of 2-methyl-1-hexanol from 2-propen-1-ol and n-butyllithium.[4] This method, however, produces the racemic mixture. To obtain the (R)-enantiomer, a chiral catalyst or a chiral auxiliary would need to be incorporated into the synthesis strategy. Asymmetric hydrogenation of a suitable unsaturated precursor or enzymatic resolution of the racemic alcohol are potential avenues for achieving the desired enantiopurity.

Below is a logical workflow for a potential enantioselective synthesis.

Caption: Potential enantioselective synthesis of this compound.

Biological Activity and Applications in Drug Development

Currently, there is a significant lack of publicly available information regarding the specific biological activity of this compound or its direct application in drug development. While the racemic 2-methyl-1-hexanol is used as a fragrance ingredient and in the synthesis of other chemicals, its pharmacological properties are not well-documented.[5]

The importance of stereochemistry in pharmacology is well-established, where different enantiomers of a chiral drug can exhibit vastly different efficacy and safety profiles. Therefore, the potential utility of this compound would lie in its role as a chiral building block for the synthesis of new chemical entities. Its incorporation into a larger molecule could impart specific stereochemical properties that are essential for its interaction with biological targets such as enzymes and receptors.

The workflow for investigating the potential of a chiral building block like this compound in a drug discovery program is outlined below.

Caption: Workflow for utilizing this compound in drug discovery.

Conclusion

This compound represents a chiral building block with potential for use in the synthesis of complex, stereochemically defined molecules. While its commercial availability as a pure enantiomer is not widespread and its specific biological activities are largely uncharacterized, the principles of medicinal chemistry suggest that it could serve as a valuable synthon in drug discovery programs. Further research into the enantioselective synthesis and biological evaluation of compounds incorporating this moiety is warranted to fully explore its potential in the development of novel therapeutics. Researchers interested in this compound are encouraged to engage with custom synthesis providers to obtain research quantities and to conduct their own investigations into its biological properties.

References

Literature Review of (R)-2-Methyl-1-hexanol Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Methyl-1-hexanol is a chiral alcohol with potential applications in various fields, including as a chiral building block in asymmetric synthesis and potentially in the development of new chemical entities for pharmaceutical and other industries. This technical guide provides a comprehensive review of the available research on this compound. Due to the limited specific research on this particular enantiomer, this review also includes relevant methodologies for the synthesis and resolution of analogous chiral alcohols, providing a foundational understanding for future research and development. This guide summarizes key physical properties, outlines potential synthetic and resolution strategies with detailed experimental considerations, and discusses the current landscape of its known applications.

Introduction

Chiral molecules are of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a compound can exhibit vastly different biological activities. This compound, a specific stereoisomer of 2-methyl-1-hexanol, represents a chiral building block that can be utilized in the synthesis of more complex molecules. While research specifically focused on this compound is sparse, the methodologies for the preparation and characterization of chiral alcohols are well-established. This guide aims to consolidate the available information and provide a framework for researchers interested in this compound.

Physicochemical Properties

| Property | Value | Units |

| Molecular Formula | C₇H₁₆O | |

| Molecular Weight | 116.20 | g/mol |

| Appearance | Colorless liquid | |

| Boiling Point | 161.3 | °C at 760 mmHg |

| Melting Point | -30.45 (estimate) | °C |

| Flash Point | 61.8 | °C |

| Density | 0.818 | g/cm³ |

| Refractive Index | 1.42 |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from achiral precursors or the resolution of a racemic mixture of 2-methyl-1-hexanol.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer with high selectivity. Potential routes for the synthesis of this compound include the enantioselective reduction of the corresponding aldehyde, 2-methylhexanal, or the use of chiral catalysts in reactions that establish the stereocenter.

The reduction of 2-methylhexanal to 2-methyl-1-hexanol can be achieved with high enantioselectivity using chiral reducing agents or catalysts.

Experimental Protocol (General):

-

Catalyst Preparation: A chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is prepared or obtained commercially.

-

Reaction Setup: The prochiral ketone, 2-methylhexanal, is dissolved in an appropriate anhydrous solvent (e.g., toluene, THF) under an inert atmosphere (e.g., argon, nitrogen).

-

Reduction: The chiral catalyst is added, followed by a reducing agent such as catecholborane. The reaction is typically carried out at a controlled temperature (e.g., -78 °C to room temperature) and monitored for completion by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is then performed using column chromatography to isolate the enantioenriched this compound. The enantiomeric excess (e.e.) is determined using chiral GC or HPLC.

Logical Workflow for Enantioselective Reduction:

Caption: General workflow for the enantioselective reduction of a prochiral ketone.

Chiral Resolution of Racemic 2-Methyl-1-hexanol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This can be achieved using enzymes, such as lipases, which selectively catalyze the reaction of one enantiomer.

Lipases can selectively acylate one enantiomer of an alcohol in a racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Protocol (Based on resolution of analogous alcohols):

-

Enzyme and Substrate Preparation: Racemic 2-methyl-1-hexanol is dissolved in an organic solvent (e.g., hexane, toluene). An acyl donor (e.g., vinyl acetate, acetic anhydride) is added.

-

Enzymatic Reaction: A lipase (e.g., from Candida antarctica, Pseudomonas cepacia) is added to the mixture. The reaction is stirred at a controlled temperature (e.g., room temperature, 30-40 °C) and monitored for conversion (ideally to ~50%).

-

Separation: Once the desired conversion is reached, the enzyme is filtered off. The reaction mixture, now containing one enantiomer of the alcohol and the ester of the other enantiomer, is separated by column chromatography.

-

Hydrolysis (optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer.

-

Analysis: The enantiomeric excess of both the unreacted alcohol and the alcohol obtained from hydrolysis is determined by chiral GC or HPLC.

Workflow for Lipase-Catalyzed Kinetic Resolution:

Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol.

Biological Activity and Applications

Currently, there is a significant lack of published research on the specific biological activity or pharmacological effects of this compound. Its structural similarity to other biologically active alcohols suggests potential for investigation in areas such as:

-

Pheromones: Some chiral alcohols are components of insect pheromones.

-

Flavor and Fragrance: The chirality of a molecule can significantly impact its organoleptic properties.

-

Pharmaceutical Intermediates: As a chiral building block, it could be used in the synthesis of more complex, biologically active molecules.

Further research is required to explore these potential applications.

Conclusion and Future Directions

The research landscape for this compound is currently underdeveloped. While the physical properties of its racemic mixture are known, specific data for the (R)-enantiomer is lacking. The primary challenge and opportunity for researchers lie in the development of efficient and scalable methods for its enantioselective synthesis or resolution. The detailed experimental frameworks provided in this guide, based on established methodologies for similar chiral alcohols, offer a starting point for such investigations.

Future research should focus on:

-

Developing and optimizing enantioselective synthetic routes to this compound.

-

Exploring and quantifying its specific biological activities and pharmacological properties.

-

Investigating its potential as a chiral building block in the synthesis of novel compounds for the pharmaceutical and other industries.

The generation of this fundamental data will be crucial for unlocking the potential of this compound and establishing its role in scientific and industrial applications.

(R)-2-Methyl-1-hexanol as a Chiral Building Block: An In-depth Technical Guide

Introduction

In the realm of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[1] Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are therefore essential for the construction of stereochemically defined complex molecules.[] (R)-2-Methyl-1-hexanol is a valuable chiral alcohol that serves as a versatile precursor in asymmetric synthesis, enabling the introduction of a specific stereocenter into a target molecule. This guide provides a comprehensive overview of the properties, enantioselective synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Optical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | [3] |

| Molecular Weight | 116.20 g/mol | [3] |

| Boiling Point | 168-169 °C (754 Torr) | Racemic |

| Density | ~0.818 g/cm³ (20 °C) | Racemic |

| Refractive Index | ~1.429 (20 °C) | Racemic |

| Specific Optical Rotation ([α]D) | Positive (+) | Inferred |

Enantioselective Synthesis: Enzymatic Kinetic Resolution

The most effective and widely used method for obtaining enantiomerically pure this compound is through the enzymatic kinetic resolution of its racemic mixture. Lipases, particularly Candida antarctica lipase B (CALB), often in its immobilized form as Novozym® 435, have demonstrated excellent efficiency and enantioselectivity in this process.[4][5] The principle of kinetic resolution lies in the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer.[4]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-2-Methyl-1-hexanol

This protocol describes a typical procedure for the kinetic resolution of racemic 2-methyl-1-hexanol using Novozym® 435.

Materials:

-

Racemic 2-methyl-1-hexanol

-

Novozym® 435 (immobilized Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate, ethyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature controller)

-

Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral gas chromatography)

Procedure:

-

Reaction Setup: To a solution of racemic 2-methyl-1-hexanol (1 equivalent) in an anhydrous organic solvent (e.g., hexane), add the acyl donor (e.g., vinyl acetate, 0.5-0.6 equivalents).

-

Enzyme Addition: Add Novozym® 435 (typically 10-20% by weight of the substrate).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester using chiral GC.

-

Reaction Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (R)-alcohol and the acylated (S)-ester.

-

Work-up:

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent and excess acyl donor under reduced pressure. .

-

Separate the unreacted this compound from the (S)-ester by column chromatography.

-

References

Methodological & Application